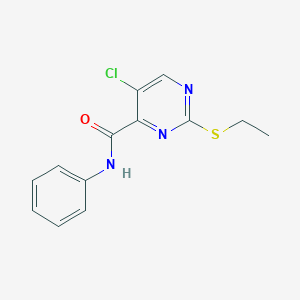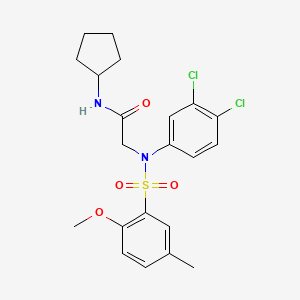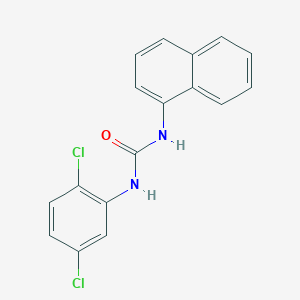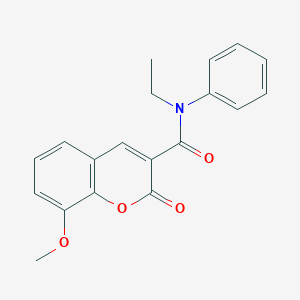
4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Übersicht
Beschreibung
4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a pyridyl group, and a triazolylhydrosulfide moiety. Its distinct chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-CHLORO-2-METHOXYPHENYLHYDRAZINE: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with hydrazine hydrate under reflux conditions.
Formation of 5-(4-PYRIDYL)-4H-1,2,4-TRIAZOLE: This step involves the cyclization of 4-pyridinecarboxaldehyde with the previously prepared hydrazine derivative in the presence of an acid catalyst.
Final Coupling Reaction: The final step involves the coupling of the triazole intermediate with a suitable sulfur donor, such as thiourea, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may affect its reactivity and biological activity.
5-(4-PYRIDYL)-4H-1,2,4-TRIAZOLE: Lacks both the chlorinated methoxyphenyl group and the hydrosulfide group, resulting in different chemical and biological properties.
4-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE: Lacks the pyridyl group, which may influence its coordination chemistry and biological activity.
Uniqueness
The uniqueness of 4-(5-CHLORO-2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the hydrosulfide group, in particular, may enhance its ability to interact with biological targets and undergo specific chemical transformations.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-3-2-10(15)8-11(12)19-13(17-18-14(19)21)9-4-6-16-7-5-9/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBJUFNEMPCHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3502287.png)
![2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B3502297.png)


![N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B3502330.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3502345.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3502363.png)
![6'-BROMO-1'-METHYL-1',2'-DIHYDRO-[2,3'-BIQUINOLIN]-2'-ONE](/img/structure/B3502365.png)

![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3502373.png)
![7-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3502386.png)
![N-(2-bromo-4,6-difluorophenyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502387.png)
